molecular formula C15H23Br B188717 2-Bromo-1,3,5-triisopropylbenzene CAS No. 21524-34-5

2-Bromo-1,3,5-triisopropylbenzene

Cat. No. B188717
CAS RN: 21524-34-5
M. Wt: 283.25 g/mol
InChI Key: FUMMYHVKFAHQST-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-triisopropylbenzene is an organic compound with a molecular formula of C15H23Br and a molecular weight of 283.25 . It is a colorless to light yellow clear liquid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,3,5-triisopropylbenzene consists of a benzene ring substituted with two bromine atoms and three isopropyl groups .


Chemical Reactions Analysis

2-Bromo-1,3,5-triisopropylbenzene is used in Suzuki reactions . It is found to effect highly selective ring closures of homoallylic alcohols to substituted tetrahydrofurans .


Physical And Chemical Properties Analysis

2-Bromo-1,3,5-triisopropylbenzene has a boiling point of 148°C at 18 mmHg, a specific gravity of 1.13, and a refractive index of 1.52 . It is a liquid at 20°C and should be stored under inert gas .

Scientific Research Applications

Application 1: Suzuki Reaction

  • Summary of the Application : The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. 2-Bromo-1,3,5-triisopropylbenzene is used as a reagent in this reaction .

Application 2: Synthesis of Substituted Tetrahydrofurans

  • Summary of the Application : 2-Bromo-1,3,5-triisopropylbenzene is used to effect highly selective ring closures of homoallylic alcohols to substituted tetrahydrofurans .

Safety And Hazards

2-Bromo-1,3,5-triisopropylbenzene may be irritating to the skin, eyes, and respiratory system . It should be handled with appropriate safety measures, including avoiding contact with skin and eyes, ensuring adequate ventilation during use, and avoiding exposure to air .

properties

IUPAC Name

2-bromo-1,3,5-tri(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMMYHVKFAHQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175861
Record name 1-Bromo-2,4,6-triisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,5-triisopropylbenzene

CAS RN

21524-34-5
Record name 1-Bromo-2,4,6-triisopropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,4,6-triisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3,5-triisopropylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
ÅKE NILSSON, K OLSSON - Acta Chem. Scand. B, 1975 - actachemscand.org
2, 4, 6-Triisopropyltoluene has been treated with deuteriated trifiuoroacetic acid in carbon tetra-chloride. In addition to the exchange of the aromatic hydrogens, the hydrogen atoms of …
Number of citations: 4 actachemscand.org
F Berthiol, H Doucet, M Santelli - Synthesis, 2005 - thieme-connect.com
The tetraphosphine cis, cis, cis-1, 2, 3, 4-tetrakis (diphenylphosphinomethyl) cyclopentane in combination with [Pd (η 3-C 3 H 5) Cl] 2 affords a very efficient catalyst for the Heck reaction …
Number of citations: 22 www.thieme-connect.com
R Shishido1a, H Ito - Organic Syntheses, 2003 - orgsyn.org
4, 4, 5, 5-Tetramethyl-2-(2, 4, 6-triisopropylphenyl)-1, 3, 2-dioxaborolane (1). A 500 mL, three-necked round-bottomed flask (Note 2), equipped with a Teflon-coated, oval magnetic stirrer …
Number of citations: 0 www.orgsyn.org
AR Ankireddy, K Paidikondala, R Gundla… - …, 2019 - Wiley Online Library
Abstract Series of new 3,3’‐disubstituted chiral (R)‐BINOL compounds have been synthesized with good yields and short reaction time under microwave‐irradiation. The titled …
W Tang, S Keshipeddy, Y Zhang, X Wei, J Savoie… - Organic …, 2011 - ACS Publications
In combination with the Bedford Pd precursor, the new biaryl monophosphorus ligand 5 was efficient for palladium-catalyzed Miyaura borylation of sterically hindered aryl bromides at …
Number of citations: 122 pubs.acs.org
N Shahnaz, A Puzari, B Paul, P Das - Catalysis Communications, 2016 - Elsevier
For exploiting aqueous condition, we have designed a simple water-soluble palladium Schiff-base catalyst for Suzuki-Miyaura reactions of aryl halides with arylboronic acids. The …
Number of citations: 28 www.sciencedirect.com
SL Gargaro, BS Dunson, JD Sieber - Synlett, 2020 - thieme-connect.com
The Suzuki–Miyaura cross-coupling reaction of 2-bromo-1,3-bis(trifluoromethyl)benzene with arylboronic acids was evaluated and determined to suffer from the formation of large …
Number of citations: 3 www.thieme-connect.com
S Sasaki, M Murakami, F Murakami… - Heteroatom …, 2011 - Wiley Online Library
Synthesis and redox properties of sterically crowded triarylphosphine and tetraaryldiphosphane bearing phenothiazinyl groups - Sasaki - 2011 - Heteroatom Chemistry - Wiley Online …
Number of citations: 14 onlinelibrary.wiley.com
S Sasaki, F Murakami, M Murakami… - Journal of …, 2005 - Elsevier
Synthesis of crowded triarylphosphines carrying functional sites - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download …
Number of citations: 44 www.sciencedirect.com
A Jakab, Z Dalicsek, T Soós - European Journal of Organic …, 2015 - Wiley Online Library
The exploration of the direct arylation capacity of a unique, thermally stable, and air‐stable Pd 0 –phosphine catalyst is reported. Besides decisively contributing to catalyst robustness, …

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